

optimizing incubation temperature for maximizing LAB growth and acid production

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Lactic Acid*

Cat. No.: *B042761*

[Get Quote](#)

Technical Support Center: Optimizing Lactic Acid Bacteria (LAB) Fermentation

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing incubation temperature for maximizing **Lactic Acid** Bacteria (LAB) growth and acid production.

Troubleshooting Guide

This guide addresses common issues encountered during LAB fermentation experiments.

Issue	Possible Cause(s)	Suggested Solution(s)
Low or No Growth	<ul style="list-style-type: none">- Suboptimal Temperature: The incubation temperature is outside the optimal range for the specific LAB strain.[1][2]- Inappropriate Medium: The growth medium may lack essential nutrients or have an incorrect pH.- Low Inoculum Size: The initial amount of bacteria was insufficient to initiate robust growth.[3]- Oxygen Exposure (for anaerobic strains): Presence of oxygen can inhibit the growth of strictly anaerobic LAB.	<ul style="list-style-type: none">- Verify the optimal temperature for your strain and adjust the incubator accordingly. Refer to the table below for general temperature ranges.- Ensure the medium composition and initial pH are suitable for the LAB species. A neutral or slightly acidic pH (5.5-6.0) is often optimal.[1]- Increase the inoculum concentration. A common starting point is 1-5% (v/v).[3]- For anaerobic strains, use anaerobic jars or chambers and pre-reduced media.
Low Acid Production Despite Good Growth	<ul style="list-style-type: none">- End-Product Inhibition: Accumulation of lactic acid can lower the pH to a point that inhibits further acid production and growth.[4]- Substrate Limitation: The fermentable sugar in the medium has been depleted.- Temperature Shift: A deviation from the optimal temperature for acid production, which may differ slightly from the optimal growth temperature.[3]	<ul style="list-style-type: none">- Consider using a pH-controlled fermenter to maintain the pH within the optimal range for acid production.- Analyze the residual sugar concentration in the medium. If depleted, a fed-batch strategy may be necessary.[4]- Fine-tune the incubation temperature. For some strains, a slightly different temperature may favor acidogenesis over biomass production.[3]

Formation of White Film on Surface	<ul style="list-style-type: none">- Kahm Yeast: This is a common, non-harmful yeast that can form on the surface of ferments exposed to oxygen. <p>[5]</p>	<ul style="list-style-type: none">- Skim off the yeast from the surface. To prevent recurrence, ensure the ferment is not exposed to air. Using an airlock can be beneficial.[5]
Slimy or Viscous Fermentation Broth	<ul style="list-style-type: none">- Exopolysaccharide (EPS) Production: Some LAB strains produce EPS, which can increase the viscosity of the broth. This is not necessarily a negative outcome and is desirable in some applications.- Contamination: Contamination with other microorganisms can sometimes lead to sliminess.- Suboptimal Temperature: Fermenting at too high or too low a temperature can sometimes lead to a slimy texture.[6][7]	<ul style="list-style-type: none">- If EPS production is undesirable, consider screening for non-mucoid strains.- Perform a Gram stain and microscopic examination to check for contaminating organisms.- Ensure the incubation temperature is maintained within the optimal range.
Mold Growth	<ul style="list-style-type: none">- Oxygen Exposure: Molds require oxygen to grow and will typically appear on surfaces exposed to air.[6][7]	<ul style="list-style-type: none">- Discard any ferment with mold growth. Ensure all materials are submerged in the brine or medium and that there is minimal headspace.[6][7]- Using an airlock can help prevent mold.[5]
Cloudy Brine/Medium	<ul style="list-style-type: none">- Bacterial Growth: A cloudy appearance is a normal indication of successful bacterial growth and lactic acid production.[5][6]	<ul style="list-style-type: none">- This is generally not an issue and is expected during active fermentation.
Mushy Texture of Fermented Vegetables	<ul style="list-style-type: none">- High Fermentation Temperature: Temperatures	<ul style="list-style-type: none">- Ferment at a lower temperature within the

that are too high can lead to the breakdown of vegetable pectin.[5][7] - Insufficient Salt: Salt helps to keep vegetables crisp by inhibiting pectin-degrading enzymes.[5]

recommended range. - Ensure the correct salt concentration is used for the type of vegetable being fermented.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation temperature for most **Lactic Acid** Bacteria?

A1: The optimal growth temperature for most LAB species falls between 30°C and 45°C.[1] However, this can vary significantly between different species and even strains. For example, thermophilic species like *Streptococcus thermophilus* and *Lactobacillus acidophilus* prefer temperatures around 40-45°C, while many mesophilic strains, such as *Lactococcus lactis*, grow best around 30°C.[1][8] For *Lactobacillus plantarum*, an optimal temperature for milk fermentation has been reported as 37°C.[3]

Q2: How does incubation temperature affect **lactic acid** production?

A2: Incubation temperature has a direct impact on enzymatic activity and, consequently, the rate of **lactic acid** production.[3] Increasing the temperature up to the optimum for a specific strain generally increases the rate of acid production.[3] However, exceeding the optimal temperature can lead to a rapid decline in both growth and acid production due to enzyme denaturation.[2] For instance, for *Lactobacillus plantarum* Dad 13, increasing the temperature from 30°C to 37°C enhanced acid production, but a further increase to 40°C resulted in a drastic decrease.[3]

Q3: Can I use the same temperature for both biomass growth and acid production?

A3: While the optimal temperatures for growth and acid production are often similar, they are not always identical. For some LAB, the optimal temperature for acid production may be slightly different from that for biomass. It is advisable to perform a temperature optimization study for your specific strain and desired outcome (i.e., maximizing cell numbers or **lactic acid** yield).

Q4: How can I determine the concentration of **lactic acid** in my fermentation broth?

A4: There are several methods to quantify **lactic acid**:

- Titration: This is a traditional and straightforward method where the fermentation broth is titrated with a standard solution of sodium hydroxide (e.g., 0.1 N NaOH) to a specific pH endpoint, often using phenolphthalein as an indicator.[9][10]
- Spectrophotometry/Colorimetry: These methods involve a colorimetric reaction with a reagent like p-hydroxybiphenyl, where the resulting color intensity is proportional to the **lactic acid** concentration.[11]
- High-Performance Liquid Chromatography (HPLC): This is a highly accurate method that can separate and quantify **lactic acid**, and even distinguish between D- and L-isomers.[12]
- Enzymatic Assays: These kits use specific enzymes that react with **lactic acid**, and the resulting product can be measured spectrophotometrically.

Q5: My fermentation has a sour smell. Is this normal?

A5: A pleasant, sour aroma is a good indication of a successful **lactic acid** fermentation.[5] However, a repulsive, putrid, or "off" smell can indicate contamination or spoilage and the product should be discarded.[6][7]

Quantitative Data Summary

Table 1: Optimal Incubation Temperatures for Growth and Acid Production of Various LAB Species

Lactic Acid Bacteria Species	Optimal Temperature Range for Growth	Optimal Temperature for Acid Production	Notes
General Mesophilic LAB	20°C - 40°C[3][8]	30°C - 37°C[3][13]	Includes many <i>Lactococcus</i> and <i>Lactobacillus</i> species.
General Thermophilic LAB	40°C - 45°C[1]	40°C - 45°C[1]	Includes <i>Streptococcus thermophilus</i> and <i>Lactobacillus acidophilus</i> .
<i>Lactobacillus plantarum</i>	30°C - 37°C[3]	37°C[3]	Growth is significantly slower at 40°C.[3]
<i>Lactococcus lactis</i>	30°C - 37°C[8]	~37°C[8]	Can grow at temperatures as low as 10°C.[8]
<i>Streptococcus thermophilus</i>	40°C - 45°C[1]	40°C - 45°C	Often used in yogurt production in combination with <i>L. bulgaricus</i> .[14]
<i>Lactobacillus acidophilus</i>	37°C - 45°C[1][8]	~37°C - 40°C[8]	A common probiotic strain.
<i>Lactobacillus casei</i>	~37°C[3]	37°C - 40°C[13]	Widely used in dairy products.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Temperature for LAB Growth

Objective: To determine the incubation temperature that yields the maximum biomass for a specific LAB strain.

Materials:

- LAB strain of interest
- Appropriate broth medium (e.g., MRS broth)
- Sterile culture tubes or flasks
- Incubators set to a range of temperatures (e.g., 25°C, 30°C, 37°C, 42°C, 45°C)
- Spectrophotometer
- Sterile pipettes and tips

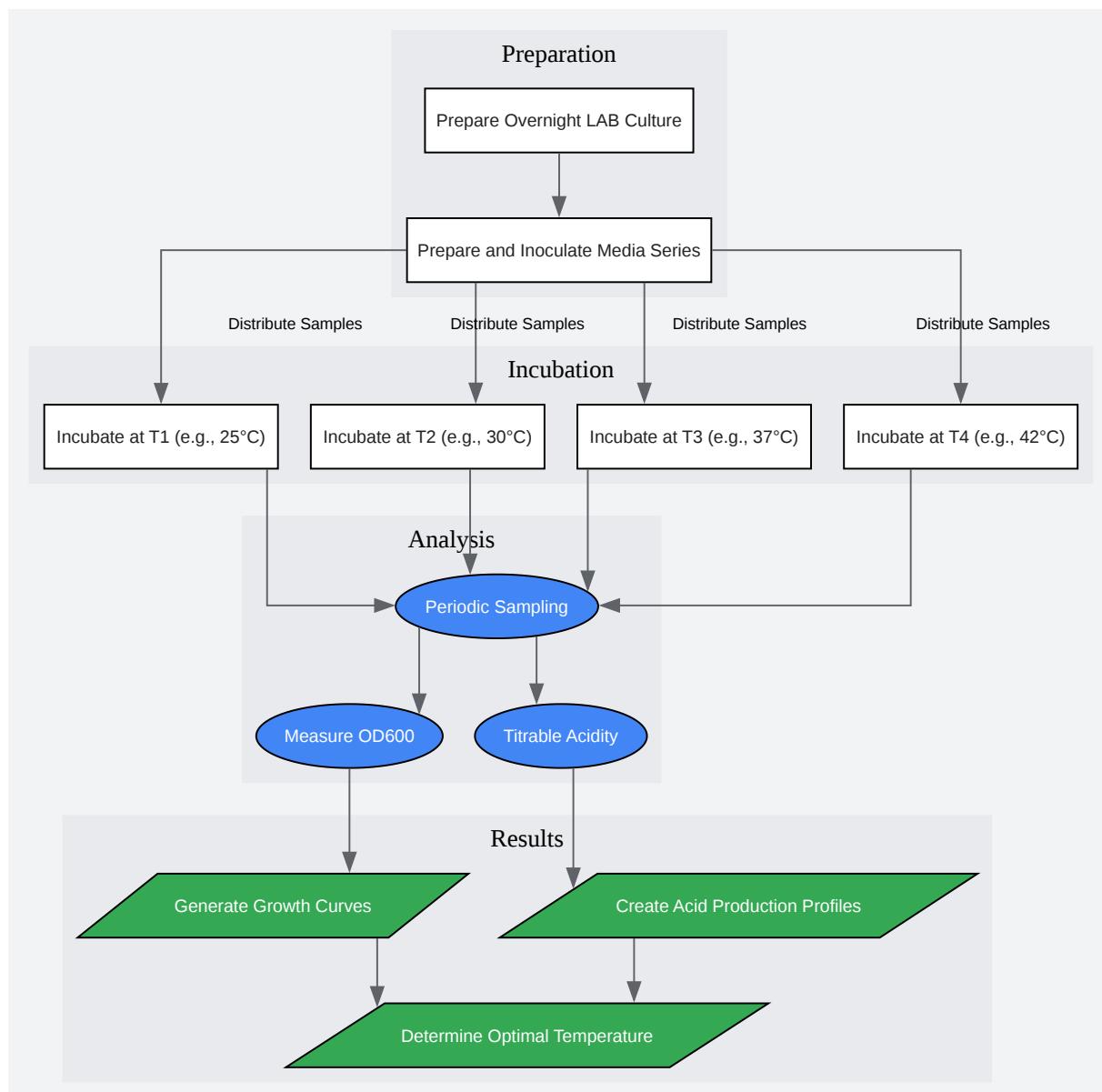
Methodology:

- Prepare a fresh overnight culture of the LAB strain in the chosen broth medium.
- Inoculate a series of fresh broth tubes/flasks with the overnight culture to a starting optical density at 600 nm (OD600) of approximately 0.05.
- Place the inoculated tubes/flasks in incubators set at different temperatures.
- At regular intervals (e.g., every 2 hours for 24-48 hours), remove a sample from each tube/flask and measure the OD600 using a spectrophotometer.
- Plot the OD600 values against time for each temperature to generate growth curves.
- The temperature that results in the highest final OD600 and/or the fastest growth rate is the optimal temperature for growth.

Protocol 2: Quantification of Lactic Acid by Titration

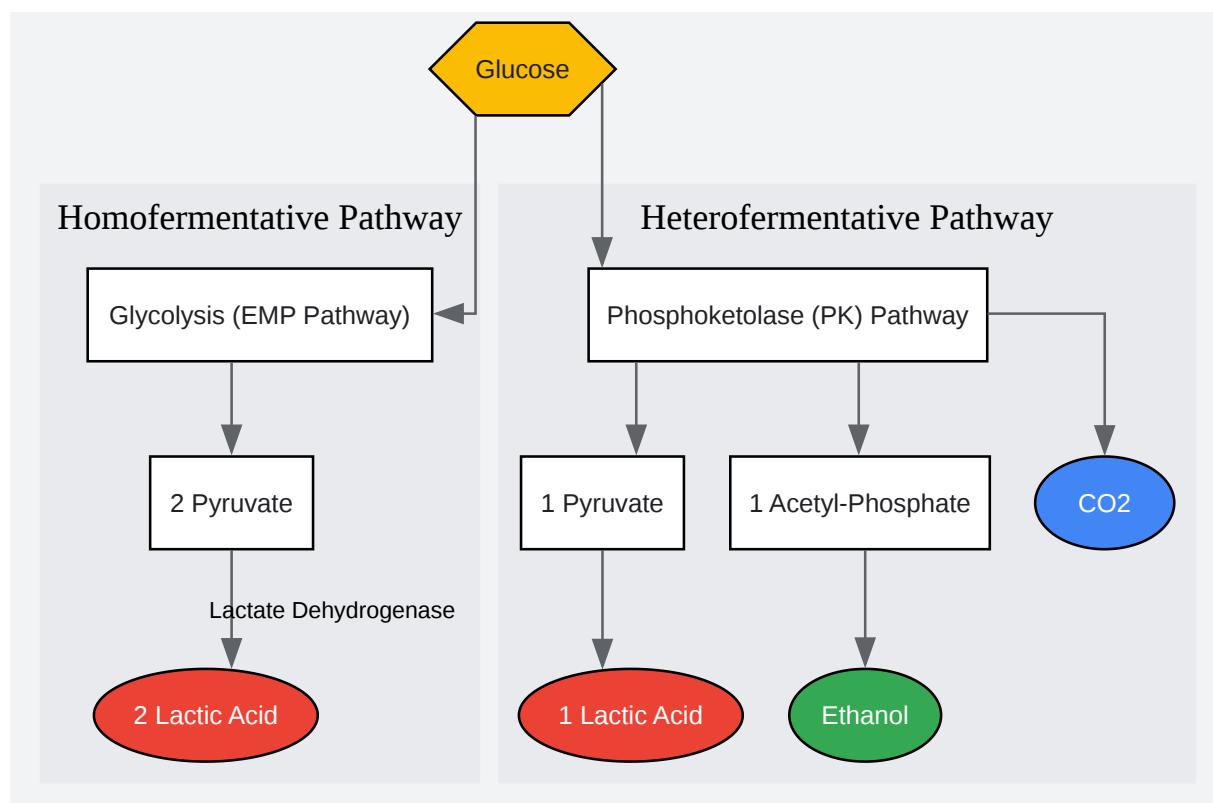
Objective: To determine the concentration of **lactic acid** in a fermentation broth.

Materials:


- Fermentation broth sample

- 0.1 N Sodium Hydroxide (NaOH) solution, standardized
- Phenolphthalein indicator solution (1% in ethanol)
- Burette, stand, and clamp
- Beaker or Erlenmeyer flask
- Magnetic stirrer and stir bar (optional)
- Deionized water

Methodology:


- Clarify the fermentation broth by centrifuging a sample (e.g., 10 mL) to pellet the bacterial cells.
- Transfer a known volume of the supernatant (e.g., 10 mL) to a beaker or flask.
- Add an equal volume of deionized water to the sample.[\[9\]](#)
- Add 2-3 drops of phenolphthalein indicator. The solution should be colorless.
- Fill the burette with the 0.1 N NaOH solution and record the initial volume.
- Slowly titrate the sample with NaOH while constantly stirring, until a faint but stable pink color persists for at least 30 seconds. This is the endpoint.
- Record the final volume of NaOH used.
- Calculate the percentage of **lactic acid** using the following formula: **Lactic Acid (%)** =
$$\frac{(\text{Volume of NaOH (mL}) \times \text{Normality of NaOH} \times 9)}{\text{Volume of sample (mL)}}$$

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for optimizing LAB incubation temperature.

[Click to download full resolution via product page](#)

Caption: Simplified metabolic pathways of LAB.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. supremevinegar.com [supremevinegar.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. [Frontiers | Extractive Fermentation of Lactic Acid in Lactic Acid Bacteria Cultivation: A Review](http://frontiersin.org) [frontiersin.org]
- 5. mountainfeed.com [mountainfeed.com]

- 6. revolutionfermentation.com [revolutionfermentation.com]
- 7. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 8. scialert.net [scialert.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Lactic Acid in Fermentation Broth by p-Hydroxybiphenol Colorimetry [spkx.net.cn]
- 12. Production and Purification of L-lactic Acid in Lab and Pilot Scales Using Sweet Sorghum Juice | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Lactic acid bacteria experiment [instr.bact.wisc.edu]
- To cite this document: BenchChem. [optimizing incubation temperature for maximizing LAB growth and acid production]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042761#optimizing-incubation-temperature-for-maximizing-lab-growth-and-acid-production]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com